molecular formula C22H24N4O3 B10988066 N-[5-(acetylamino)-2-methoxyphenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

N-[5-(acetylamino)-2-methoxyphenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10988066
M. Wt: 392.5 g/mol
InChI Key: JADJBXLDHZQWMF-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, which is known for its biological activity and versatility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Substitution Reactions: Subsequent steps include the introduction of the phenyl and isopropyl groups through substitution reactions. These reactions may involve the use of reagents such as phenylhydrazine and isopropyl bromide.

    Acetylation and Methoxylation: The acetylamino and methoxy groups are introduced through acetylation and methoxylation reactions, respectively. Acetylation can be achieved using acetic anhydride, while methoxylation may involve the use of methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, which may reduce carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, N-[5-(acetylamino)-2-methoxyphenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide may be studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine

The compound’s structure suggests potential pharmacological activity. It could be investigated for its effects on specific enzymes or receptors, contributing to the development of new drugs.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-[5-(acetylamino)-2-methoxyphenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)-2-methoxyphenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
  • N-[5-(acetylamino)-2-ethoxyphenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness

N-[5-(acetylamino)-2-methoxyphenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both acetylamino and methoxy groups. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C22H24N4O3/c1-14(2)18-13-20(26(25-18)17-8-6-5-7-9-17)22(28)24-19-12-16(23-15(3)27)10-11-21(19)29-4/h5-14H,1-4H3,(H,23,27)(H,24,28)

InChI Key

JADJBXLDHZQWMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C)OC)C3=CC=CC=C3

Origin of Product

United States

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